molecular formula C6H8BNO2S B8187666 2-Cyclopropyl-thiazole-4-boronic acid

2-Cyclopropyl-thiazole-4-boronic acid

Cat. No.: B8187666
M. Wt: 169.01 g/mol
InChI Key: CSXDLTIJRMQZNZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-thiazole-4-boronic acid is an organoboron compound featuring a cyclopropyl group attached to a thiazole ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-thiazole-4-boronic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through various methods, such as the Miyaura borylation, which uses palladium catalysts and boron reagents like bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-thiazole-4-boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various biaryl compounds or other substituted products depending on the coupling partner.

Scientific Research Applications

2-Cyclopropyl-thiazole-4-boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Biology: Potential use in the development of enzyme inhibitors or probes due to its boronic acid moiety, which can interact with active sites of enzymes.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-thiazole-4-boronic acid exerts its effects is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The thiazole ring can participate in π-π stacking and hydrogen bonding, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid.

    2-Cyclopropyl-thiazole-4-amine: Contains an amine group, offering different reactivity and applications.

    Thiazole-4-boronic acid: Lacks the cyclopropyl group, which may affect its steric and electronic properties.

Uniqueness

2-Cyclopropyl-thiazole-4-boronic acid is unique due to the combination of the cyclopropyl group, thiazole ring, and boronic acid moiety. This combination provides a distinct set of chemical properties, making it versatile for various applications in synthesis and research.

Properties

IUPAC Name

(2-cyclopropyl-1,3-thiazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4,9-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXDLTIJRMQZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)C2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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